molecular formula C7H3ClN2OS B1273800 1,2,3-Benzothiadiazole-5-carbonyl chloride CAS No. 321309-32-4

1,2,3-Benzothiadiazole-5-carbonyl chloride

Cat. No. B1273800
CAS RN: 321309-32-4
M. Wt: 198.63 g/mol
InChI Key: VOSTUOLSYXVSND-UHFFFAOYSA-N
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Description

The compound 1,2,3-Benzothiadiazole-5-carbonyl chloride, closely related to 2,1,3-Benzothiadiazole (BTD), is a significant nucleus in the chemistry of photoluminescent compounds, particularly in the field of light technology. BTD derivatives are extensively studied due to their potential applications in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies .

Synthesis Analysis

The synthesis of BTD derivatives, which are structurally similar to this compound, involves various methods. For instance, an elemental sulfur-mediated reaction has been developed to synthesize 1,2,4-thiadiazoles, which are structurally related to BTD derivatives. This method is metal-free, ligand-free, and uses elemental sulfur as an oxidant, displaying mild reaction conditions and a broad substrate scope . Additionally, a new procedure for the preparation of 2,1,3-benzothiadiazole from o-phenylenediamine has been reported, which may be relevant to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of BTD derivatives has been characterized using various spectroscopic methods. For example, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate, a compound with a similar benzothiadiazole core, has been determined, revealing a three-dimensional network interconnected by hydrogen bonds . Quantum chemical modeling based on Density Functional Theory (DFT) calculations has also been employed to predict and evaluate the molecular structure, NMR, and other electronic properties of benzothiazole derivatives .

Chemical Reactions Analysis

BTD derivatives undergo various chemical reactions that are crucial for their application in light technology. Cyclopalladation reactions have been used to create novel dimeric complexes from 4-aryl-2,1,3-benzothiadiazoles, which can then be converted into monomeric complexes with interesting photophysical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are key to their functionality in light-emitting applications. The photophysical properties of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles have been investigated, revealing intense absorption and fluorescence emission in solution at room temperature, which is indicative of their potential use in light technology . Theoretical calculations have provided insights into the electronic properties, such as ionization potential, electron affinity, global hardness, and electrophilicity, which are important for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis of Plant Activators

1,2,3-Benzothiadiazole-5-carbonyl chloride has been used in the synthesis of plant activators. For instance, it was utilized in the creation of N-(1-Cyano-1-methyl­butyl)-1,2,3-benzothia­diazole-7-carboxamide, a candidate plant activator. The benzothia­diazole moiety in this compound is essentially planar and interacts with the amide group, forming extended chains in crystals (Ai et al., 2005).

Green Chemistry Applications

Benzothiazoles, such as this compound, play a significant role in biochemistry and medicinal chemistry. They are used in green chemistry for the synthesis of benzothiazole compounds via various processes, such as condensation with aldehydes, ketones, acids, and acyl chlorides (Gao et al., 2020).

Herbicidal Activity

This compound has been a part of the synthesis of novel acylpyrazole derivatives containing 1,2,3-thiadiazole rings, which demonstrated moderate to good herbicidal activities against certain plants. The herbicidal efficacy of these compounds was found to be higher compared to some commercially available herbicides (Cheng & Shi, 2012).

Detection of Toxic Chemicals

A benzothiadiazole-based fluorescent sensor, incorporating this compound, has been developed for the selective detection of oxalyl chloride and phosgene, which are highly toxic industrial chemicals. This sensor works in a “turn-on” fluorescence mode and is capable of detecting these chemicals at very low concentrations (Zhang et al., 2017).

Safety and Hazards

While specific safety and hazards information for 1,2,3-Benzothiadiazole-5-carbonyl chloride was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1,2,3-Benzothiadiazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to the presence of the carbonyl chloride group, which makes it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of these biomolecules’ structures and functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often results in conformational changes in the biomolecules, affecting their activity and function . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in reactions that modify metabolic intermediates, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound is crucial for understanding its precise biochemical effects.

properties

IUPAC Name

1,2,3-benzothiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSTUOLSYXVSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370735
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321309-32-4
Record name 1,2,3-benzothiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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